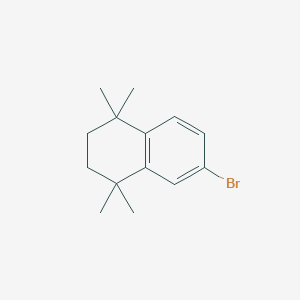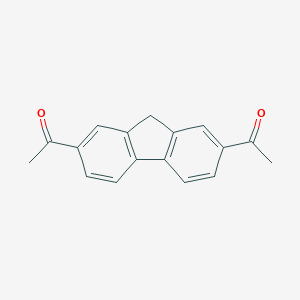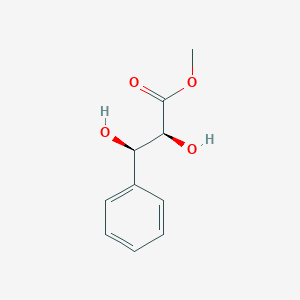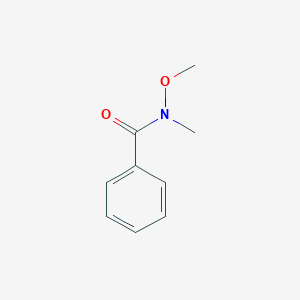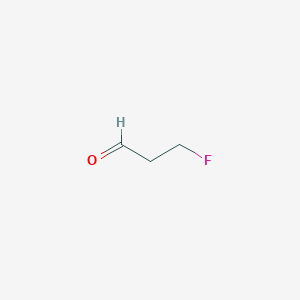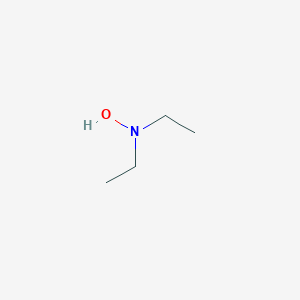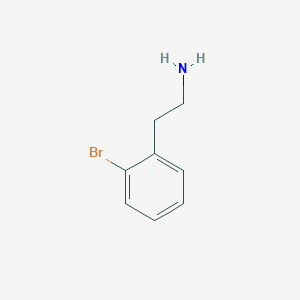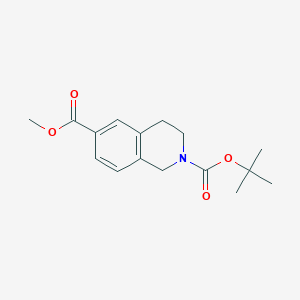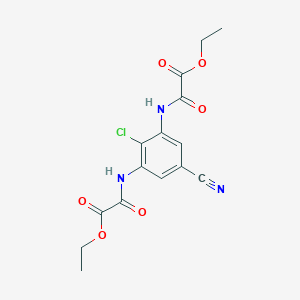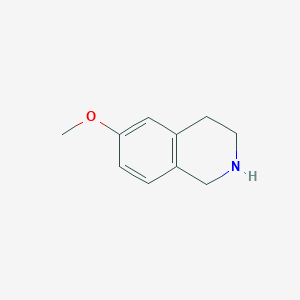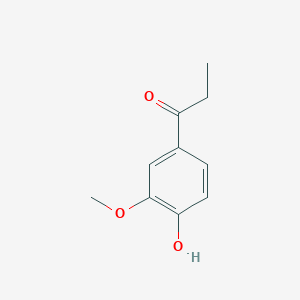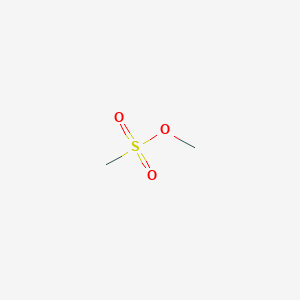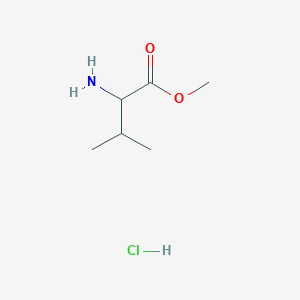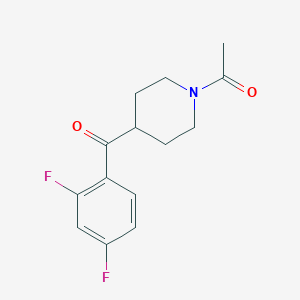
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Overview
Description
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H15F2NO2 and a molecular weight of 267.28 g/mol . This compound is known for its use in the synthesis of various pharmaceutical agents, particularly those with antiproliferative and 5-HT2 antagonist activities .
Mechanism of Action
Target of Action
It is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-ht2 antagonist activity .
Mode of Action
Given its use in the synthesis of antiproliferative agents and 5-HT2 antagonists, it may interact with cellular targets to inhibit cell proliferation or modulate serotonin receptor activity
Biochemical Pathways
Given its potential role as a 5-ht2 antagonist, it may be involved in modulating the serotonin system, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
Given its use in the synthesis of antiproliferative agents, it may contribute to the inhibition of cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
This compound represents an interesting area for future research given its potential role in the synthesis of antiproliferative agents and 5-HT2 antagonists .
Biochemical Analysis
Biochemical Properties
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the synthesis of antiproliferative agents . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to display 5-HT2 antagonist activity, which suggests its interaction with serotonin receptors . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and modulating the downstream signaling pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, its 5-HT2 antagonist activity can affect serotonin signaling pathways, which are crucial for various physiological processes, including mood regulation, appetite, and sleep. Additionally, it may impact gene expression by altering the transcriptional activity of genes involved in these pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a 5-HT2 antagonist, it binds to serotonin receptors, inhibiting their activity and preventing the downstream signaling cascade. This inhibition can lead to changes in gene expression, particularly those genes involved in serotonin signaling pathways. Additionally, it may interact with other enzymes and proteins, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under sealed and dry conditions at temperatures between 2-8°C . Its degradation over time can lead to reduced efficacy and potential changes in its biochemical properties. Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antiproliferative activity and 5-HT2 antagonism . At higher doses, it may cause toxic or adverse effects, including potential respiratory irritation and serious eye irritation . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding the specific enzymes and cofactors involved in its metabolism is crucial for optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function . It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect its accumulation and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and optimizing its use in biochemical applications.
Preparation Methods
The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone typically involves the reaction of fluorobenzene with 1-acetyl-4-piperidinecarboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone has several scientific research applications:
Comparison with Similar Compounds
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone can be compared with similar compounds such as:
- 1-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethanone
- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)propanone
- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)butanone
These compounds share structural similarities but differ in their specific substituents and chain lengths, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific difluorobenzoyl group, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-82-3 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84162-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
